

IACS-8803: A Technical Guide to a Potent STING Agonist in Cancer Immunotherapy

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Compound of Interest

Compound Name: IACS-8803

Cat. No.: B15613911

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Executive Summary

IACS-8803 is a potent, synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in preclinical cancer models. Developed through a collaboration between the University of Texas MD Anderson Cancer Center and WuXi AppTec, **IACS-8803** has shown robust systemic antitumor efficacy by activating the innate immune system. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of **IACS-8803** for researchers, scientists, and drug development professionals.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation primes a robust adaptive anti-tumor immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. **IACS-8803** is a highly potent 2',3'-thiophosphate CDN analog designed for enhanced stability and activity compared to natural CDNs.^{[1][2]}

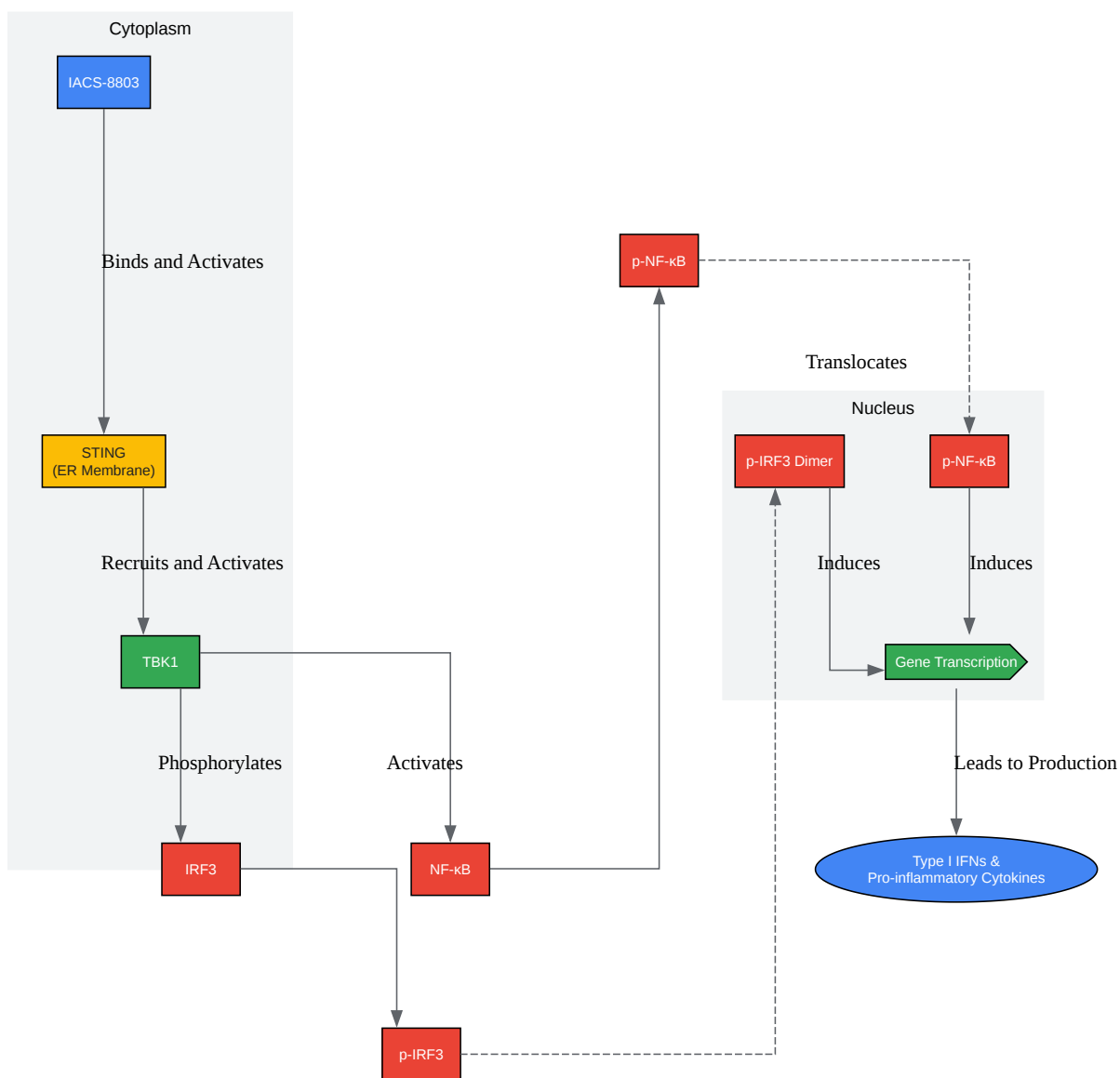
Discovery and Development

IACS-8803 was rationally designed by introducing specific modifications to the nucleobase and ribose portions of the 2',3'-CDN structure.^[3] The inclusion of thiophosphate linkages enhances its resistance to phosphodiesterase-mediated degradation, leading to sustained STING

activation.[1] The synthesis of **IACS-8803** was carried out by WuXi AppTec.[4][5] Preclinical development has focused on its application in "cold" tumors with an immunosuppressive microenvironment, such as glioblastoma and pancreatic cancer.[4][5][6]

Mechanism of Action

As a STING agonist, **IACS-8803** directly binds to and activates the STING protein located in the endoplasmic reticulum.[1] This triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and I κ B kinase (IKK), which in turn phosphorylate and activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor- κ B (NF- κ B).[1] Activated IRF3 and NF- κ B translocate to the nucleus to induce the expression of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines and chemokines.[1][2][7] This cytokine milieu remodels the tumor microenvironment, promoting the recruitment and activation of immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell killing.



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Caption: IACS-8803 activates the STING signaling pathway.

Preclinical Data

In Vitro Activity

IACS-8803 has demonstrated superior activity in activating the STING pathway in vitro compared to benchmark compounds like ADU-S100.[3] Dose-response studies showed potent induction of IFN- β in reporter cell lines.[3]

Compound	Cell Line	Assay	Endpoint	Result
IACS-8803	B16-OVA	IFN- β Induction	EC50	Superior to 2',3'-RR-S2-CDA benchmark[3]
IACS-8779	B16-OVA	IFN- β Induction	EC50	Comparable to 2',3'-RR-S2-CDA benchmark[3]

In Vivo Efficacy

Intratumoral administration of **IACS-8803** has shown robust antitumor effects in various preclinical models, including melanoma, glioblastoma, and pancreatic cancer.

Melanoma Model: In mice bearing bilateral B16-OVA melanomas, intratumoral injection of **IACS-8803** into a single tumor led to regression of both the injected and the contralateral, uninjected tumor, indicating a potent systemic immune response.[3]

Treatment	Dose	Schedule	Outcome
IACS-8803	10 μ g	Intratumoral injections on days 6, 9, 12	Superior regression of untreated contralateral tumor compared to benchmarks[3]
IACS-8779	10 μ g	Intratumoral injections on days 6, 9, 12	Superior regression of untreated contralateral tumor compared to benchmarks[3]

Glioblastoma (GBM) Models: **IACS-8803** has shown significant therapeutic activity in preclinical GBM models, increasing median survival.[8] In the immune checkpoint blockade-resistant QPP8 model, 100% of mice were cured.[6][8] Treatment reprogrammed microglia to an anti-tumor phenotype and enhanced CD8+ T cell and NK cell responses.[6][8]

GBM Model	Treatment Dose	Outcome
GL261	5 µg (intracranial)	Significantly improved survival[6]
QPP4 / QPP8	5 µg	56% to 100% of mice tumor-free[6]
U87 (humanized mice)	Not specified	Significantly extended survival[6][9]

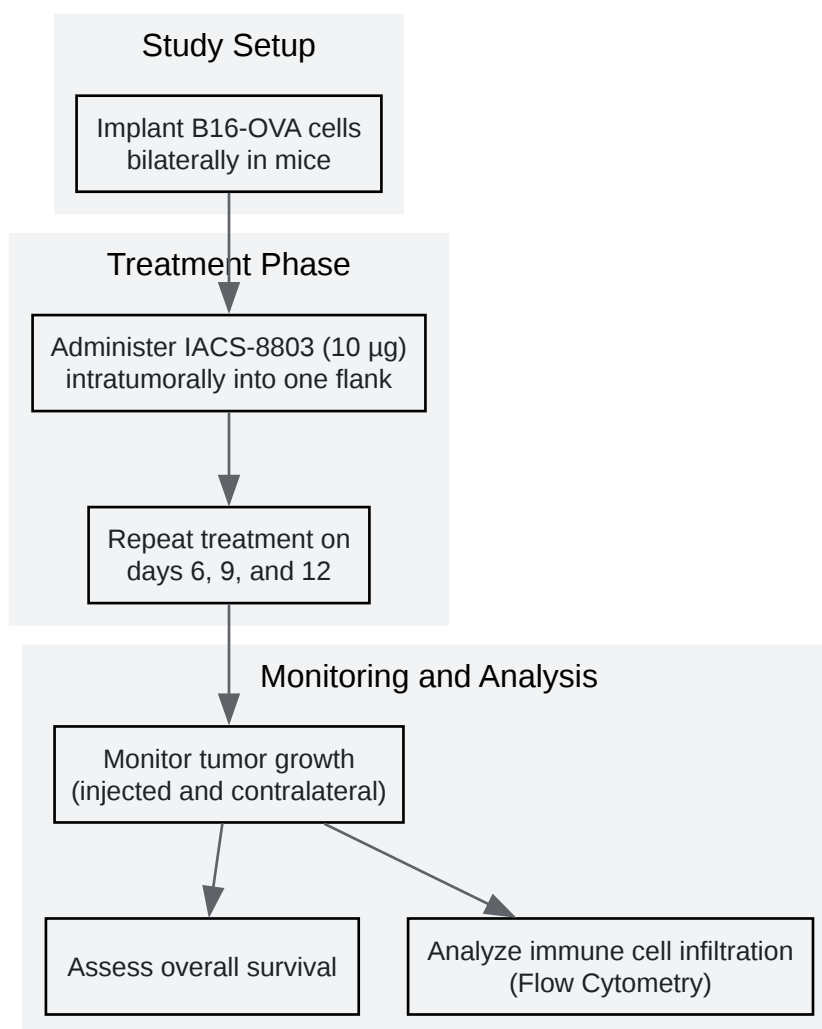
Pancreatic Cancer Model: In an orthotopic pancreatic adenocarcinoma model, intratumoral **IACS-8803** sensitized tumors to immune checkpoint blockade.[5]

Pancreatic Model	Treatment	Outcome
KPC-derived	IACS-8803 + Checkpoint Blockade	Unmasked sensitivity to immunotherapy[5]

Experimental Protocols

In Vivo Murine Melanoma Study

A representative experimental workflow for evaluating the in vivo efficacy of **IACS-8803** is outlined below.



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Caption: General workflow for in vivo efficacy studies.

1. Animal Model:

- C57BL/6 mice are used.

2. Tumor Implantation:

- Mice are implanted subcutaneously on both flanks with 1×10^5 B16-OVA melanoma cells.[3]

3. Treatment Protocol:

- On days 6, 9, and 12 post-tumor implantation, a 10 µg dose of **IACS-8803** is administered via intratumoral injection into the tumor on one flank only.[1][3]
- Control groups receive vehicle injections.

4. Efficacy Endpoints:

- Tumor volumes of both the injected and contralateral tumors are measured regularly.
- Overall survival is monitored.
- At the study endpoint, tumors and spleens may be harvested for immunological analysis.

Ex Vivo Flow Cytometry Profiling

1. Sample Preparation:

- Tumors are harvested and mechanically and enzymatically dissociated to create single-cell suspensions.
- Immune cells can be isolated using density gradient centrifugation.

2. Staining:

- Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD8+ T cells, NK cells, myeloid cells) and assess their activation status (e.g., expression of CD80/CD86, granzyme B, PD-1).[8]

3. Data Acquisition and Analysis:

- Stained cells are analyzed on a multi-color flow cytometer.
- Data is analyzed using software like FlowJo to quantify the frequency and phenotype of different immune cell subsets within the tumor microenvironment.

Conclusion

IACS-8803 is a potent STING agonist with a compelling preclinical data package demonstrating its ability to induce robust, systemic anti-tumor immunity across a range of challenging cancer models. Its rational design for improved stability and potency translates to superior efficacy compared to earlier STING agonists. Ongoing and future studies will be crucial to translate these promising preclinical findings into clinical applications for patients with advanced cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers and developers in the field of immuno-oncology.

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